molecular formula C6H16ClNO B1389154 1-(Ethoxymethyl)propylamine hydrochloride CAS No. 69450-89-1

1-(Ethoxymethyl)propylamine hydrochloride

Cat. No. B1389154
CAS RN: 69450-89-1
M. Wt: 153.65 g/mol
InChI Key: UCGHUVMQTVUYTL-UHFFFAOYSA-N
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Description

1-(Ethoxymethyl)propylamine hydrochloride, also known as 1-EMPA-HCl, is an organic compound that is widely used in research laboratories as a reagent in organic chemistry. It is a white, crystalline solid with a melting point of 118-120°C. It is soluble in water and organic solvents, and has a molecular weight of 151.6 g/mol. 1-EMPA-HCl is an important building block for the synthesis of many compounds, such as peptides and nucleosides.

Scientific Research Applications

1-(Ethoxymethyl)propylamine hydrochloride is widely used in research laboratories as a reagent in organic chemistry. It is used in the synthesis of compounds such as peptides, nucleosides, and other biologically active compounds. It is also used in the synthesis of other organic compounds, such as esters, amides, and alcohols.

Mechanism of Action

1-(Ethoxymethyl)propylamine hydrochloride acts as a nucleophile in organic synthesis. It is a strong base that can react with electrophiles to form new compounds. It can also act as a leaving group in substitution reactions, allowing the formation of new bonds.
Biochemical and Physiological Effects
1-(Ethoxymethyl)propylamine hydrochloride is not known to have any biochemical or physiological effects.

Advantages and Limitations for Lab Experiments

1-(Ethoxymethyl)propylamine hydrochloride has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is readily available. It is also highly soluble in water and organic solvents, making it easy to work with. One limitation is that it is not very stable in air, so it should be stored in an airtight container.

Future Directions

Future research may focus on the development of new methods for synthesizing 1-(Ethoxymethyl)propylamine hydrochloride, as well as new applications for the compound. It may also be used as a starting material for the synthesis of other compounds, such as peptides and nucleosides. Additionally, further research may be conducted to explore the biochemical and physiological effects of 1-(Ethoxymethyl)propylamine hydrochloride. Finally, more research may be conducted to investigate the potential of 1-(Ethoxymethyl)propylamine hydrochloride as a drug or therapeutic agent.

properties

IUPAC Name

1-ethoxybutan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO.ClH/c1-3-6(7)5-8-4-2;/h6H,3-5,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCGHUVMQTVUYTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COCC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00662980
Record name 1-Ethoxybutan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Ethoxymethyl)propylamine hydrochloride

CAS RN

69450-89-1
Record name 1-Ethoxybutan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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